molecular formula C12H14N2O B13577459 5-(4-Isopropylphenyl)oxazol-2-amine

5-(4-Isopropylphenyl)oxazol-2-amine

Cat. No.: B13577459
M. Wt: 202.25 g/mol
InChI Key: BGZYWOHUWNZBGM-UHFFFAOYSA-N
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Description

5-(4-Isopropylphenyl)oxazol-2-amine is a heterocyclic organic compound featuring an oxazole core substituted with a 4-isopropylphenyl group at the 5-position and an amine at the 2-position. The isopropylphenyl substituent contributes hydrophobicity, influencing solubility and interactions with biological targets. This compound is of interest in medicinal chemistry for its structural versatility, particularly in the development of small-molecule inhibitors and intermediates .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

5-(4-propan-2-ylphenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C12H14N2O/c1-8(2)9-3-5-10(6-4-9)11-7-14-12(13)15-11/h3-8H,1-2H3,(H2,13,14)

InChI Key

BGZYWOHUWNZBGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CN=C(O2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropylphenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes or ketones as starting materials . The reaction conditions often involve the use of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures.

Industrial Production Methods

Industrial production of oxazole derivatives, including this compound, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropylphenyl)oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at the carbon atoms adjacent to the nitrogen and oxygen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce oxazoline derivatives .

Scientific Research Applications

5-(4-Isopropylphenyl)oxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Isopropylphenyl)oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form non-covalent interactions, including hydrogen bonding and π-π stacking, with these targets, leading to modulation of their activity . This compound may also interfere with cellular pathways, affecting processes like cell proliferation and apoptosis.

Comparison with Similar Compounds

N-(4-Isopropylphenyl)-5-nitrobenzo[d]oxazol-2-amine (2d)

  • Structural Difference : Incorporates a nitro group on the benzo[d]oxazole ring.
  • Molecular Formula : C₁₆H₁₆N₃O₃ (MW: 298.32 g/mol).
  • Implications : The nitro group may improve binding affinity to electron-deficient targets but could reduce metabolic stability due to susceptibility to reduction .

5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine

  • Structural Difference : Oxadiazole ring replaces oxazole; sulfonyl group at the 4-position.
  • Molecular Formula : C₁₁H₁₃N₃O₃S (MW: 267.30 g/mol).
  • Key Properties : Sulfonyl group introduces strong electron-withdrawing effects and acidity (pKa ~1-2).
  • Implications : Increased polarity may improve aqueous solubility but reduce membrane permeability. Oxadiazole’s reduced aromaticity compared to oxazole could alter π-π stacking interactions .

5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine

  • Structural Difference : Fluorophenyl and pyridyl substituents replace isopropylphenyl.
  • Molecular Formula : C₁₄H₁₁FN₄O (MW: 270.26 g/mol).
  • Key Properties : Fluorine enhances electronegativity and metabolic stability; pyridyl group introduces basicity (pKa ~4-5).
  • Implications : Fluorine may strengthen halogen bonding, while the pyridyl group improves solubility in acidic environments (e.g., lysosomes) .

4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine

  • Structural Difference : Thiazole replaces oxazole; oxadiazolyl-phenyl substituent at the 5-position.
  • Molecular Formula : C₁₄H₁₄N₄OS (MW: 286.35 g/mol).
  • Implications : Thiazole’s larger atomic radius may enhance binding to hydrophobic pockets but could increase metabolic oxidation risks .

5-(4-Methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine

  • Structural Difference : Dihydro-oxazole (partially saturated ring).
  • Molecular Formula : C₁₀H₁₂N₂O (MW: 176.23 g/mol).
  • Key Properties : Reduced aromaticity due to saturation; lower molecular weight.
  • Improved solubility due to lower logP .

5-(4-(Isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine

  • Structural Difference : Benzyl-sulfonyl linker replaces isopropylphenyl.
  • Molecular Formula : C₁₂H₁₅N₃O₃S (MW: 281.33 g/mol).
  • Key Properties : Sulfonyl group enhances stability against hydrolysis compared to esters/amides.
  • Implications : Increased steric bulk may hinder diffusion across membranes but improve target specificity .

5-(4-Isopropylphenyl)oxazolidin-2-one

  • Structural Difference: Oxazolidinone (saturated ring with ketone) replaces oxazole.
  • Molecular Formula: C₁₂H₁₅NO₂ (MW: 205.26 g/mol).
  • Key Properties : Ketone oxygen enables hydrogen bonding; saturated ring introduces conformational flexibility.

Research Implications

The structural variations among these analogs highlight trade-offs between solubility, reactivity, and target engagement. For instance, electron-withdrawing groups (e.g., nitro, sulfonyl) enhance electrophilicity but may compromise bioavailability. Heterocycle substitutions (oxadiazole, thiazole) modulate electronic and steric profiles, impacting binding kinetics. The target compound’s lack of polar substituents suggests moderate lipophilicity, making it a candidate for central nervous system targets where blood-brain barrier penetration is critical. Further studies should explore structure-activity relationships (SAR) to optimize pharmacokinetic and pharmacodynamic profiles.

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